molecular formula C26H30N4O5S B11212543 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11212543
M. Wt: 510.6 g/mol
InChI Key: ADFQVBGUPIOXRT-UHFFFAOYSA-N
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Description

7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a quinazolinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. One common method involves the reaction of 3-methoxyphenylpiperazine with a suitable quinazolinone precursor under controlled conditions. The reaction typically requires the use of solvents such as chloroform and reagents like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells .

Medicine

The compound’s potential therapeutic applications include the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit endoplasmic reticulum stress and apoptosis makes it a candidate for further drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves the inhibition of key molecular pathways. It targets the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3, leading to reduced neuronal cell death. Additionally, it inhibits the NF-kB inflammatory pathway, which is crucial for its anti-neuroinflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its unique combination of a piperazine ring, a methoxyphenyl group, and a quinazolinone core. This structure provides a distinct set of chemical and biological properties that make it a valuable compound for research and development .

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6 g/mol

IUPAC Name

7-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H30N4O5S/c1-33-19-7-5-6-18(14-19)28-10-12-29(13-11-28)24(31)8-3-2-4-9-30-25(32)20-15-22-23(35-17-34-22)16-21(20)27-26(30)36/h5-7,14-16H,2-4,8-13,17H2,1H3,(H,27,36)

InChI Key

ADFQVBGUPIOXRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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